molecular formula C18H13NO B11858908 2-(4-Methoxyphenyl)naphthalene-1-carbonitrile CAS No. 918630-59-8

2-(4-Methoxyphenyl)naphthalene-1-carbonitrile

Cat. No.: B11858908
CAS No.: 918630-59-8
M. Wt: 259.3 g/mol
InChI Key: ZXLSZHSRZLUJPF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-naphthonitrile is an organic compound that features a naphthalene ring substituted with a methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-naphthonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the condensation of 4-methoxyphenylglyoxal with naphthylamine in the presence of a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of 2-(4-methoxyphenyl)-1-naphthonitrile may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(4-methoxyphenyl)-1-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-naphthonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-methoxyphenyl)-1-naphthonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

918630-59-8

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C18H13NO/c1-20-15-9-6-14(7-10-15)17-11-8-13-4-2-3-5-16(13)18(17)12-19/h2-11H,1H3

InChI Key

ZXLSZHSRZLUJPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C#N

Origin of Product

United States

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